Boc-gln-gln-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

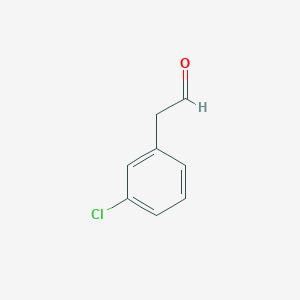

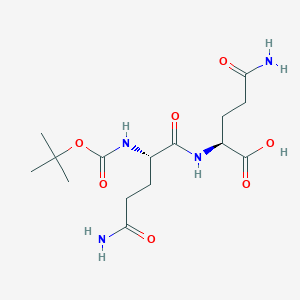

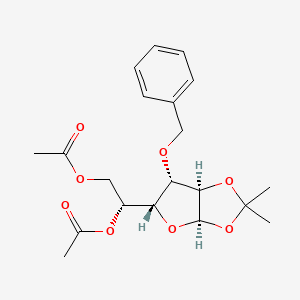

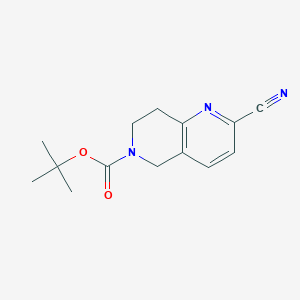

Boc-Gln-Gln-OH is a biochemical compound used in proteomics research . It is also known as Nα-(tert-Butoxycarbonyl)-L-glutamine or Boc-L-glutamine . The molecular formula of Boc-Gln-Gln-OH is C15H26N4O7 .

Molecular Structure Analysis

The molecular structure of Boc-Gln-Gln-OH can be represented by the formula C15H26N4O7 . The compound has a molecular weight of 374.39 g/mol . The structure includes a glutamine amino acid residue, which is used in the biosynthesis of proteins .

Physical And Chemical Properties Analysis

Boc-Gln-Gln-OH has a molecular weight of 374.39 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not provided in the search results .

科学的研究の応用

Peptide Synthesis

“Boc-gln-gln-OH” is widely used in peptide synthesis . The Boc (tert-butoxycarbonyl) group is an acid-labile protecting group used in the synthesis of peptides. It protects the amino group of the amino acid during the peptide bond formation process. After the peptide synthesis is complete, the Boc group can be removed under acidic conditions .

Solid-Phase Peptide Synthesis (SPPS)

In addition to general peptide synthesis, “Boc-gln-gln-OH” is particularly useful in Solid-Phase Peptide Synthesis (SPPS) . SPPS is a method used for the synthesis of peptides and small proteins. It involves the sequential addition of amino acids to a growing peptide chain which is attached to insoluble polymeric support .

Fmoc Chemistry

“Boc-gln-gln-OH” is also used in Fmoc chemistry . In Fmoc synthesis, the Trt protected derivatives Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH are the most widely used . This method of peptide synthesis uses base-labile Fmoc (9-fluorenylmethoxycarbonyl) groups to protect the amino group of the amino acid during synthesis .

Large-Scale Manufacturing

While solid-phase chemistry remains the method of choice in research, solution synthesis retains value in large-scale manufacturing . “Boc-gln-gln-OH” is used in both these methods, making it valuable for large-scale manufacturing of peptides .

Specialized Laboratory Applications

Apart from large-scale manufacturing, “Boc-gln-gln-OH” is also used for specialized laboratory applications . These could include the synthesis of specific peptides for use in biological assays, the production of peptide libraries for drug discovery, and the synthesis of complex peptides and small proteins for structural studies .

Safety and Hazards

特性

IUPAC Name |

(2S)-5-amino-2-[[(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N4O7/c1-15(2,3)26-14(25)19-8(4-6-10(16)20)12(22)18-9(13(23)24)5-7-11(17)21/h8-9H,4-7H2,1-3H3,(H2,16,20)(H2,17,21)(H,18,22)(H,19,25)(H,23,24)/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOCAMYLRIWQMA-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-gln-gln-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1280659.png)

![6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1280669.png)